Rilzabrutinib Retains Potency Against C481S Resistance Mutation: 833-fold Superior to Ibrutinib
Rilzabrutinib maintains low-nanomolar inhibitory activity against the clinically relevant BTK C481S mutant, a common resistance mechanism that renders first-generation irreversible inhibitors ineffective. In a head-to-head in vitro comparison using a BTK C481S mutant cell model, rilzabrutinib exhibited an IC50 of 1.2 nM, whereas ibrutinib's IC50 increased to approximately 1 μM [1]. This represents an approximately 833-fold difference in potency against the mutant kinase. The reversible covalent binding mode, which does not rely on covalent bond formation with C481, underlies this retained activity [2].
| Evidence Dimension | In vitro potency against BTK C481S mutant |
|---|---|
| Target Compound Data | IC50 = 1.2 nM |
| Comparator Or Baseline | Ibrutinib: IC50 ≈ 1 μM (1000 nM) |
| Quantified Difference | Approximately 833-fold greater potency |
| Conditions | BTK C481S mutant cell model, in vitro biochemical assay |
Why This Matters
This data is critical for researchers modeling BTK inhibitor resistance; rilzabrutinib provides a tool compound active in C481S-mutant systems where ibrutinib and other irreversible inhibitors fail.
- [1] Owens TD, et al. Discovery of Reversible Covalent Bruton's Tyrosine Kinase Inhibitors PRN473 and PRN1008 (Rilzabrutinib). J Med Chem. 2022;65(7):5300-5316. View Source
- [2] ArxivLens. From C481 Resistance Evasion to Platelet Preservation: Rilzabrutinib Redefines ITP Targeted Therapy. 2025. View Source
